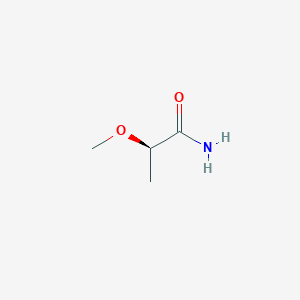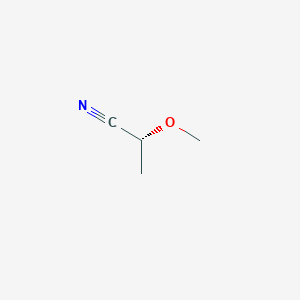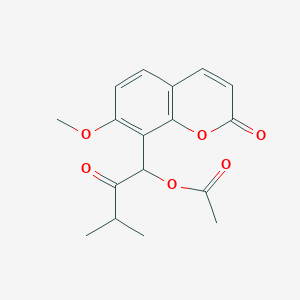
(2S,4S)-4-Methylglutamic acid
Overview
Description
“(2S,4S)-4-Methylglutamic acid” is a chemical compound with the molecular formula C6H11NO3 . It is a derivative of glutamic acid, where one of the hydrogen atoms on the fourth carbon atom is replaced by a methyl group . The “(2S,4S)” prefix indicates the stereochemistry of the molecule, meaning that it has two chiral centers at the 2nd and 4th carbon atoms, and both of them have the S (sinister, left) configuration .
Molecular Structure Analysis
The molecular structure of “(2S,4S)-4-Methylglutamic acid” can be represented by the InChI string: “InChI=1S/C6H11NO3/c1-10-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1” and the corresponding canonical SMILES string: "COC1CC(NC1)C(=O)O" . These strings encode the connectivity and stereochemistry of the molecule, and can be used to generate a 3D structure .Physical And Chemical Properties Analysis
The molecular weight of “(2S,4S)-4-Methylglutamic acid” is 145.16 g/mol . Other physical and chemical properties, such as melting point, boiling point, solubility, and pKa, are not available from the current data .Scientific Research Applications
Application in Glioma Imaging
“(2S,4S)-4-Methylglutamic acid” has been used as a tracer in the field of nuclear medicine for glioma imaging . The tracer, (2S,4S)4– [18F]FPArg, is expected to provide a powerful imaging method for the diagnosis and treatment of clinical tumors . It has shown high uptake in tumor cells and slow clearance, but is rapidly cleared in normal brain tissue . This compound can penetrate the blood-brain barrier and image gliomas with high contrast .
Role in Antiviral Research
Although not directly related to “(2S,4S)-4-Methylglutamic acid”, a similar compound, 4-O-Ac-Neu5Ac, has been suggested to possess antiviral properties. Understanding the specific role of similar compounds in various contexts is crucial for advancing scientific research in different areas.
Use in Synthesis of Hemerocallisamine I
“(2S,4S)-4-Methylglutamic acid” has been used as a key intermediate in the total synthesis of the 2-formylpyrrole alkaloid hemerocallisamine I . This compound was synthesized in both racemic and enantiopure form . The target stereogenic centers were introduced by means of crystallization-induced diastereomer transformation (CIDT) in a highly stereoselective fashion .
Future Directions
Mechanism of Action
Target of Action
The primary target of (2S,4S)-4-Methylglutamic acid is the 6-oxocamphor hydrolase . This enzyme is found in Rhodococcus sp., a type of bacteria . The role of this enzyme is to catalyze the carbon-carbon bond cleavage of the bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction .
Mode of Action
(2S,4S)-4-Methylglutamic acid interacts with its target, the 6-oxocamphor hydrolase, to yield the optically active (2R,4S)-beta-campholinic acid . This interaction results in the cleavage of the carbon-carbon bond of the bicyclic beta-diketone 6-oxocamphor .
Biochemical Pathways
The biochemical pathway affected by (2S,4S)-4-Methylglutamic acid involves the metabolism of the bicyclic beta-diketone 6-oxocamphor
Pharmacokinetics
Similar compounds like (2s,4s)-tbmp have been shown to be rapidly absorbed, with maximal plasma concentrations achieved within 1 hour after the dose . The circulating radioactivity was primarily composed of the parent drug
Result of Action
It is known that the compound results in the formation of the optically active (2r,4s)-beta-campholinic acid
Action Environment
The action, efficacy, and stability of (2S,4S)-4-Methylglutamic acid can be influenced by various environmental factors. For instance, the chiral separation of similar compounds like (2S,4S)-TBMP from mixed isomers has been shown to be influenced by the presence of water
properties
IUPAC Name |
(2S,4S)-2-amino-4-methylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKRAOXTGDJWNI-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390561 | |
| Record name | (2S,4S)-4-METHYLGLUTAMIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6141-27-1, 38523-28-3 | |
| Record name | 4-Methyl-L-glutamic acid, (4S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006141271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-DL-glutamic acid, threo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038523283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,4S)-4-METHYLGLUTAMIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-L-Glutamic acid, (4S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPW4ZK5UGA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-methyl-DL-Glutamic acid, threo- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44Q8UU4V9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the stereochemistry of (2S,4S)-4-methylglutamic acid in biological systems?
A: While the provided abstracts don't delve into specific biological systems, research indicates that (2S,4S)-4-methylglutamic acid's stereochemistry is crucial for its biological activity. For instance, in the context of daptomycin, an antibiotic, only the (2S,3R)-3-methylglutamic acid diastereomer at position twelve exhibited potent antimicrobial activity against S. aureus. [] This highlights the importance of stereochemistry in determining biological activity and interactions.
Q2: How does (2S,4S)-4-methylglutamic acid interact with vitamin K-dependent gamma-glutamyl carboxylase (VKC)?
A: Research suggests that (2S,4S)-4-methylglutamic acid, specifically in the form of descarboxy osteocalcin (d-OC), interacts with VKC through a unique high-affinity recognition site distinct from the propeptide-binding site. [] This interaction is crucial for the carboxylation process. Studies using synthetic peptides derived from d-OC revealed that two domains on d-OC are essential for VKC recognition: one between residues 1 and 12 and another between residues 26 and 39. [] This suggests a complex binding interaction involving multiple contact points between d-OC and VKC.
Q3: Are there efficient synthetic routes for producing (2S,4S)-4-methylglutamic acid?
A: Yes, several efficient synthetic routes for (2S,4S)-4-methylglutamic acid have been developed. One research paper highlights a "convenient and efficient synthesis" [, ], although the specific details of the methodology are not provided in the abstract. These advancements in synthetic chemistry allow researchers to access this important compound for further investigation and potential applications.
Q4: Can (2S,4S)-4-methylglutamic acid be utilized in the production of other pharmaceutically relevant compounds?
A: Research suggests that (2S,4S)-4-methylglutamic acid can be utilized in the production of 1β-methylcarbapenem compounds. [] When a thienamycin-producing microorganism is cultured in a medium supplemented with a (2S,4S)-4-methylglutamic acid analogue, it leads to the production of 1β-methylcarbapenem. [] These compounds hold promise as pharmaceutical agents or precursors for developing novel therapeutics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B16052.png)

![trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene](/img/structure/B16058.png)




![[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B16079.png)